molecular formula C13H9N3O2S B14313549 5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole CAS No. 112093-95-5

5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole

Katalognummer: B14313549
CAS-Nummer: 112093-95-5
Molekulargewicht: 271.30 g/mol
InChI-Schlüssel: YKSCOWJOUSKSII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole: is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation with Prop-2-yn-1-yl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzimidazoles: Nucleophilic substitution reactions yield various substituted benzimidazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.

    Anticancer Research: Potential use in the development of anticancer agents due to its structural similarity to other bioactive benzimidazoles.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group could be involved in redox reactions, while the prop-2-yn-1-yl groups may facilitate binding to specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitrobenzimidazole: Lacks the prop-2-yn-1-yl groups but shares the nitrobenzimidazole core.

    1-(Prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole: Lacks the nitro group but has similar alkylation.

Uniqueness

    Structural Features: The combination of nitro and prop-2-yn-1-yl groups in the same molecule is unique and may confer distinct chemical and biological properties.

    The unique structure may lead to novel applications in various fields, including medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

112093-95-5

Molekularformel

C13H9N3O2S

Molekulargewicht

271.30 g/mol

IUPAC-Name

5-nitro-1-prop-2-ynyl-2-prop-2-ynylsulfanylbenzimidazole

InChI

InChI=1S/C13H9N3O2S/c1-3-7-15-12-6-5-10(16(17)18)9-11(12)14-13(15)19-8-4-2/h1-2,5-6,9H,7-8H2

InChI-Schlüssel

YKSCOWJOUSKSII-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.